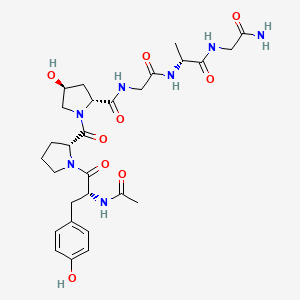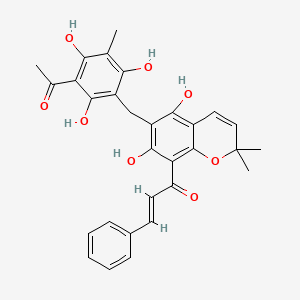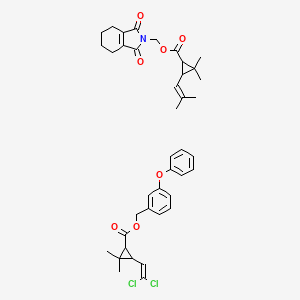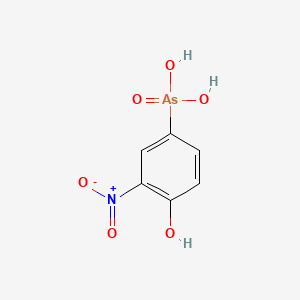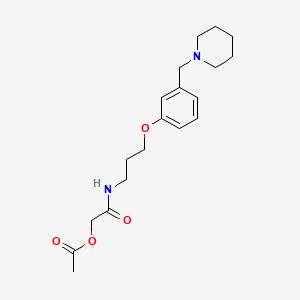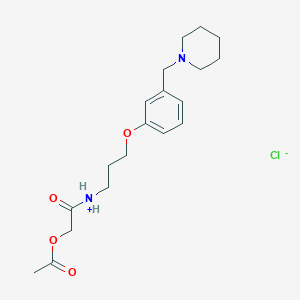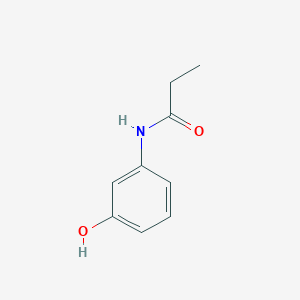
N-(3-hydroxyphenyl)propanamide
Übersicht
Beschreibung
“N-(3-hydroxyphenyl)propanamide” is an organic compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
“N-(3-hydroxyphenyl)propanamide” has a molecular structure that includes a propanamide group (a propionyl group bound to an amine) and a phenyl group with a hydroxyl substituent . The molecule has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis
Amides, such as “N-(3-hydroxyphenyl)propanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which is a reaction with water. This occurs when amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid .Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)propanamide” has a density of 1.2±0.1 g/cm3, a boiling point of 385.3±25.0 °C at 760 mmHg, and a flash point of 186.8±23.2 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 137.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The field of application is biomedical engineering , specifically cartilage tissue engineering .
Summary of the Application
“N-(3-hydroxyphenyl)propanamide” is used in the synthesis of a glycopolypeptide, which is then used to create injectable hydrogels . These hydrogels serve as biomimetic scaffolds for cartilage tissue engineering .
Methods of Application or Experimental Procedures
The glycopolypeptide is synthesized by conjugating poly(g-propargyl-L-glutamate) (PPLG) with azido-modified mannose and “N-(3-hydroxyphenyl)propanamide” via click chemistry . Injectable hydrogels based on the glycopolypeptide are developed through an enzymatic crosslinking reaction in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) . The properties of the hydrogels, such as gelation time, storage modulus, swelling, and degradation time, can be controlled by varying the concentrations of HRP and H2O2 .
Results or Outcomes
The glycopolypeptide copolymer and the extracts of the glycopolypeptide hydrogels displayed good cytocompatibility in vitro . After subcutaneous injection into rats, the hydrogels were rapidly formed in situ and exhibited acceptable biocompatibility . The rabbit chondrocytes inside the hydrogels showed high viability and a higher proliferation rate than within the hydrogel counterparts of PPLG grafted with 2-(2-(2-methoxyethoxy)ethoxy)ethane (MEO3) and "N-(3-hydroxyphenyl)propanamide" . The production of glycosaminoglycans (GAG) and type II collagen were significantly enhanced after incubation for 2 and 3 weeks in vitro . The chondrocyte-containing glycopolypeptide hydrogels in a subcutaneous model of nude mice maintained the chondrocyte phenotype and produced the cartilaginous specific matrix .
2. Polymer Stabilization
Specific Scientific Field
The field of application is polymer chemistry , specifically polymer stabilization .
Summary of the Application
Irganox 1098 is a primary antioxidant manufactured by BASF primarily used for stabilizing polymers, especially polyamides . It is noted for its thermal stability as well as its non-discoloring properties .
Methods of Application or Experimental Procedures
Irganox 1098 is added to polymers during the manufacturing process to prevent degradation due to oxidation . The exact amount added can vary depending on the specific polymer and the desired properties .
Results or Outcomes
The addition of Irganox 1098 to polymers can significantly increase their lifespan and improve their performance . It is particularly effective in preventing discoloration and loss of mechanical properties due to thermal aging .
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSKGOCVSTWEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175892 | |
| Record name | Propionanilide, 3'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)propanamide | |
CAS RN |
21556-86-5 | |
| Record name | N-(3-Hydroxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21556-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionanilide, 3'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionanilide, 3'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



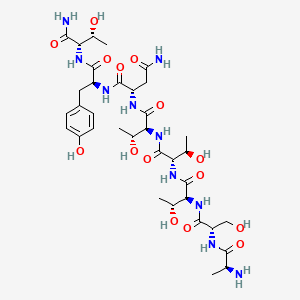
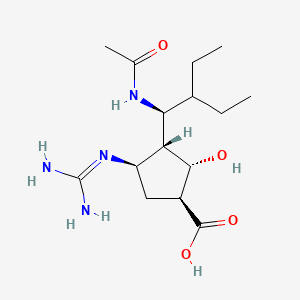
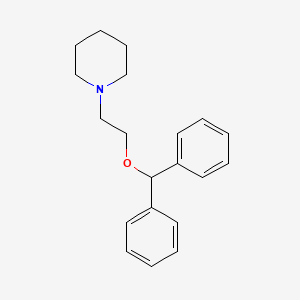
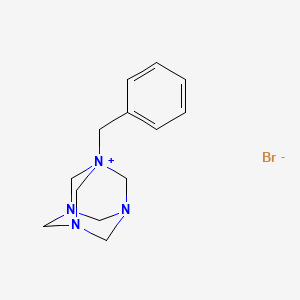
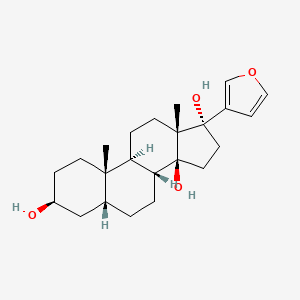
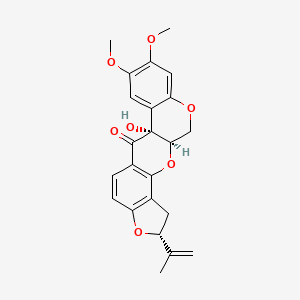
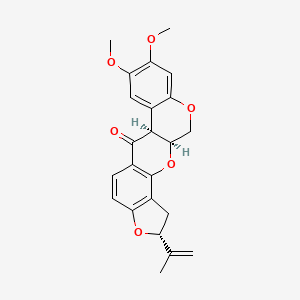
![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)
